Home > Products > Screening Compounds P72611 > N-Desmethylterbinafine
N-Desmethylterbinafine - 99473-11-7

N-Desmethylterbinafine

Catalog Number: EVT-1482519
CAS Number: 99473-11-7
Molecular Formula: C₂₀H₂₃N
Molecular Weight: 277.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Desmethylterbinafine is a member of naphthalenes.
Overview

N-Desmethylterbinafine is a significant metabolite of the antifungal agent terbinafine, primarily used in the treatment of fungal infections. It plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of terbinafine, as it is found in notable concentrations in human plasma and urine following administration. This compound is classified as an antifungal agent that inhibits the enzyme squalene monooxygenase, thereby disrupting the ergosterol biosynthesis pathway critical for fungal cell membrane integrity .

Source and Classification

N-Desmethylterbinafine is derived from the metabolism of terbinafine, which is extensively metabolized in humans. The primary metabolic pathways involve N-dealkylation, yielding various metabolites, including N-desmethylterbinafine. This compound is classified under antifungal agents due to its mechanism of action targeting fungal cells, making it essential in therapeutic settings for treating dermatophyte infections and onychomycosis .

Synthesis Analysis

Methods

The synthesis of N-desmethylterbinafine can be achieved through various methods, primarily focusing on the N-dealkylation of terbinafine. Several studies have employed liquid chromatography coupled with mass spectrometry to analyze metabolic pathways and quantify this metabolite in biological samples.

Technical Details

In vitro studies using human liver microsomes have been instrumental in determining the metabolic pathways leading to N-desmethylterbinafine formation. These studies often involve steady-state kinetic analyses to assess the efficiency of different cytochrome P450 enzymes involved in the metabolism of terbinafine . The most notable enzymes contributing to this process include CYP2C9 and CYP3A4, which are responsible for a significant portion of terbinafine's metabolic clearance .

Molecular Structure Analysis

Data

The compound's structural properties include its lipophilicity, which allows it to accumulate in tissues such as skin and nails. This characteristic is critical for its therapeutic efficacy against fungal infections.

Chemical Reactions Analysis

Reactions

N-Desmethylterbinafine undergoes further metabolic transformations, including hydroxylation and conjugation reactions. These reactions are facilitated by various cytochrome P450 enzymes that contribute to its bioactivation and potential toxicity pathways.

Technical Details

The primary reaction pathway involves N-dealkylation, where terbinafine is converted into N-desmethylterbinafine through the action of specific cytochrome P450 isoforms. Subsequent reactions may lead to the formation of reactive metabolites that can contribute to liver toxicity .

Mechanism of Action

Process

N-Desmethylterbinafine exerts its antifungal effects by inhibiting squalene monooxygenase, an enzyme crucial for converting squalene into 2,3-oxidosqualene within the ergosterol biosynthesis pathway. This inhibition leads to a deficiency in ergosterol, compromising fungal cell membrane integrity and ultimately resulting in cell death.

Data

Research indicates that the inhibition mechanism is dose-dependent and can vary based on environmental factors influencing drug metabolism and efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly lipophilic; soluble in organic solvents but poorly soluble in water.
  • Melting Point: Approximately 70-75 °C.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents; undergoes further metabolism via cytochrome P450 enzymes.

Relevant data from various studies emphasize its pharmacokinetic profile, highlighting its distribution in tissues post-administration .

Applications

N-Desmethylterbinafine has several scientific applications:

  • Therapeutic Monitoring: Understanding its pharmacokinetics aids in optimizing dosing regimens for patients receiving terbinafine.
  • Research Studies: Used as a reference standard in studies investigating metabolic pathways and drug interactions involving terbinafine.
  • Toxicology Assessments: Evaluated for its role in potential liver toxicity associated with terbinafine treatment .
Introduction to N-Desmethylterbinafine

N-Desmethylterbinafine is the primary pharmacologically active metabolite of the widely prescribed antifungal agent terbinafine. This demethylated derivative retains significant biochemical activity against fungal pathogens while exhibiting distinct metabolic and pharmacokinetic properties. Chemically designated as N-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine (CAS: 99473-11-7), it possesses a molecular formula of C₂₀H₂₃N and a molecular weight of 277.40 g/mol [2] [4]. The compound exists as a lipophilic tertiary amine that maintains the conjugated alkenyl-alkynyl side chain characteristic of the allylamine antifungal class [8]. Its structural similarity to the parent drug enables continued interaction with fungal enzyme targets while altered physicochemical properties influence its distribution and elimination kinetics.

Table 1: Fundamental Identifiers of N-Desmethylterbinafine

PropertyValue
Chemical NameN-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine
CAS Registry Number99473-11-7
Molecular FormulaC₂₀H₂₃N
Molecular Weight277.40 g/mol
IUPAC Name(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
Alternate NamesDemethylterbinafine

Background and Significance in Antifungal Pharmacology

N-Desmethylterbinafine represents a critical biotransformation product in the pharmacological activity profile of terbinafine, one of the most prescribed antifungal agents worldwide with over 1.5 million annual U.S. prescriptions [1] [5]. Unlike many metabolic derivatives that serve merely as inactivation products, N-desmethylterbinafine retains substantial antifungal efficacy against dermatophytes and other fungal pathogens. This activity stems from its structural preservation of the essential pharmacophore elements: the naphthalene ring system and the conjugated alkenyl-alkynyl side chain responsible for interaction with the squalene epoxidase enzyme target [8]. Research indicates that despite undergoing N-demethylation, the metabolite maintains sufficient lipophilic character to penetrate fungal cell membranes and inhibit ergosterol biosynthesis, though with potentially altered potency compared to the parent drug [7].

The significance of N-desmethylterbinafine extends beyond its direct antifungal effects to encompass its role in toxicological pathways. Recent research has implicated this metabolite as a potential contributor to terbinafine-associated hepatotoxicity through its role as a precursor to the reactive aldehyde metabolite TBF-A (6,6-dimethyl-2-hepten-4-ynal) [1]. This highly electrophilic compound forms via oxidative N-dealkylation of N-desmethylterbinafine and can form adducts with glutathione and cellular proteins. The toxicological relevance of this pathway is amplified by the documented accumulation of N-desmethylterbinafine in plasma during therapeutic dosing, creating an extended reservoir for bioactivation [1].

Table 2: Comparative Antifungal Activity and Physicochemical Properties

PropertyTerbinafineN-Desmethylterbinafine
Molecular Weight291.44 g/mol277.40 g/mol
Lipophilicity (LogP)HighModerately High
Squalene Epoxidase IC₅₀0.03 µM0.15 µM (estimated)
Protein Binding>99%>99% (estimated)
Primary Metabolic FateN-DemethylationFurther N-Dealkylation

Role as a Primary Metabolite of Terbinafine

N-Desmethylterbinafine constitutes the predominant circulating metabolite in humans following terbinafine administration, formed predominantly via cytochrome P450-mediated N-demethylation. Metabolic studies using human liver microsomes have demonstrated that the formation of this metabolite occurs with considerably higher efficiency (Vₘₐₓ/Kₘ = 4.0 pmol/min/mg protein/μM) compared to alternative pathways [1]. Computational modeling predicts an approximately 79% probability for initial N-demethylation of terbinafine versus less than 10% probability for competing initial metabolic reactions, establishing this as the dominant first metabolic step [1].

Pharmacokinetic investigations reveal that N-desmethylterbinafine exhibits extended persistence in systemic circulation relative to the parent drug. This accumulation occurs because the metabolite's elimination half-life substantially exceeds that of terbinafine itself [5]. The lipophilic nature of N-desmethylterbinafine facilitates its tissue distribution into keratin-rich compartments, mirroring the distribution pattern of terbinafine. This property is pharmacologically significant as it enables continued antifungal exposure at the site of action for dermatophytoses [5] [8]. Importantly, the metabolite serves as the primary metabolic precursor for the generation of the chemically reactive aldehyde TBF-A, which forms through subsequent N-dealkylation. This bioactivation pathway has been mechanistically linked to rare instances of idiosyncratic hepatotoxicity associated with terbinafine therapy [1].

Table 3: Metabolic and Pharmacokinetic Parameters of Terbinafine and N-Desmethylterbinafine

ParameterTerbinafineN-Desmethylterbinafine
Formation PathwayParent DrugCYP-mediated N-Demethylation
Plasma AccumulationModerateSignificant
Elimination Half-life~36 hours>80 hours
TBF-A Formation PotentialLowHigh
Tissue DistributionHigh (skin/nails)High (skin/nails)

Research Objectives and Knowledge Gaps

Despite its established role as the major human metabolite, significant mechanistic uncertainties persist regarding the quantitative contribution of N-desmethylterbinafine to both therapeutic and adverse effects of terbinafine therapy. Key research objectives currently driving investigation include:

  • Defining Metabolic Flux: Precise quantification of the relative contributions of the direct terbinafine→TBF-A pathway versus the sequential terbinafine→N-desmethylterbinafine→TBF-A pathway in human hepatocytes remains incomplete. Current experimental data from microsomal studies conflicts with computational predictions regarding pathway dominance [1]. Resolving this discrepancy requires advanced isotope-tracing methodologies coupled with physiologically based pharmacokinetic modeling.

  • Interindividual Variability: The enzymatic basis for the substantial population variability in N-desmethylterbinafine formation remains inadequately characterized. While multiple cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP3A4) demonstrate catalytic activity toward terbinafine N-demethylation in vitro, their relative contributions in vivo and the impact of genetic polymorphisms require systematic clinical investigation [1] [5]. Understanding these determinants could enable personalized toxicity risk assessment.

  • Structure-Activity Relationships: Detailed comparative analysis of the inhibition kinetics of N-desmethylterbinafine versus terbinafine against fungal squalene epoxidase is lacking. Resolving whether the metabolite's retained antifungal activity stems from direct enzyme inhibition or from reversible back-conversion to terbinafine in tissues represents a significant pharmacological question [7] [8]. This knowledge gap impedes accurate prediction of the metabolite's therapeutic contribution during extended dosing regimens.

  • Analytical Advancements: Improved detection methodologies for N-desmethylterbinafine and its downstream metabolites (particularly TBF-A adducts) in biological matrices are needed. Current limitations in sensitivity and specificity for these analytes have constrained translational research [1]. Novel chemical labeling approaches (e.g., dansyl hydrazine derivatization) show promise but require further validation for clinical application.

Table 4: Priority Research Questions and Methodological Approaches

Research ObjectiveCurrent Knowledge GapsRecommended Approaches
Toxicological ContributionRelative importance of metabolic pathways generating reactive intermediatesIsotopic tracer studies; PBPK modeling
Therapeutic ContributionQuantitative antifungal efficacy relative to parent drugIn vitro-in vivo correlation studies; PK/PD modeling
Population VariabilityImpact of pharmacogenetics on formation and eliminationGenotype-phenotype association studies
Analytical QuantificationSensitive detection of TBF-A adducts from N-desmethylterbinafineAdvanced mass spectrometry with chemical derivatization

The resolution of these research questions holds significant potential for optimizing antifungal therapy through mechanistic toxicology insights and precision dosing approaches. Future investigations should prioritize integrating advanced analytical chemistry with computational systems biology to delineate the complex interplay between N-desmethylterbinafine formation, antifungal activity, and hepatotoxic potential [1] [7]. Particular emphasis should be placed on characterizing the enzyme kinetics governing the conversion of N-desmethylterbinafine to TBF-A across human populations, as this represents the critical bioactivation step potentially underlying idiosyncratic adverse reactions.

Properties

CAS Number

99473-11-7

Product Name

N-Desmethylterbinafine

IUPAC Name

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine

Molecular Formula

C₂₀H₂₃N

Molecular Weight

277.4

InChI

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+

SMILES

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21

Synonyms

N-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine; Demethylterbinafine; SDZ 86621;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.